molecular formula C12H15BrO B2544681 [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol CAS No. 2229207-88-7

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Cat. No.: B2544681
CAS No.: 2229207-88-7
M. Wt: 255.155
InChI Key: ZSSJTYWDFRJVKO-UHFFFAOYSA-N
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Description

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol: is an organic compound with the molecular formula C12H15BrO It is characterized by the presence of a brominated aromatic ring attached to a cyclopropylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol typically involves the following steps:

    Bromination: The starting material, 2-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to yield 3-bromo-2-methylbenzyl alcohol.

    Cyclopropanation: The brominated product is then subjected to cyclopropanation using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a strong base like sodium hydride (NaH) to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Typical reagents include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 or NaOEt in an appropriate solvent like ethanol.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Cyclopropylmethane derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and brominated aromatic moieties.

Biology:

    Biological Probes: It can be used as a probe to study the interactions of brominated aromatic compounds with biological systems.

Medicine:

    Pharmaceutical Research: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

Industry:

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • [1-[(3-Chloro-2-methylphenyl)methyl]cyclopropyl]methanol
  • [1-[(3-Fluoro-2-methylphenyl)methyl]cyclopropyl]methanol
  • [1-[(3-Iodo-2-methylphenyl)methyl]cyclopropyl]methanol

Comparison:

  • Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) in the aromatic ring can significantly influence the compound’s reactivity, biological activity, and physical properties.
  • Unique Features: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is unique due to the specific electronic and steric effects imparted by the bromine atom, which can enhance its interactions with biological targets and its utility in synthetic chemistry.

Biological Activity

The compound [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is a cyclopropyl-containing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. For instance, the compound can be synthesized through a Suzuki-Miyaura reaction, which allows for the introduction of the bromo substituent on the phenyl ring, enhancing its reactivity and biological profile .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For example, derivatives with similar structures exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and C. albicans, indicating potent antimicrobial effects .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In a study focused on indazole derivatives, compounds with similar structural features showed promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values for these derivatives ranged from 9.3 nM to 25.8 nM against specific cancer cell lines, suggesting that modifications to the phenyl ring can significantly enhance anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents, such as bromine at the 3-position of the phenyl ring, plays a crucial role in enhancing biological activity. The introduction of a cyclopropyl group has been shown to influence both the lipophilicity and steric properties of the molecule, which are critical for its interaction with biological targets .

Case Study 1: Antiplasmodial Activity

In a related investigation, compounds designed with cyclopropyl moieties were tested for their antiplasmodial activity against Plasmodium falciparum. The results indicated that certain modifications led to improved metabolic stability and enhanced efficacy against malaria parasites .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on compounds with similar frameworks reported their inhibitory effects on specific enzymes involved in cancer progression. For instance, some derivatives demonstrated IC50 values below 4 nM against fibroblast growth factor receptors (FGFR), showcasing their potential as therapeutic agents in oncology .

Data Tables

Compound Activity Type MIC/IC50 Value Reference
Compound AAntimicrobial0.0048 mg/mL (E. coli)
Compound BAnticancer (FGFR)< 4 nM
Compound CAntiplasmodialEffective

Properties

IUPAC Name

[1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-10(3-2-4-11(9)13)7-12(8-14)5-6-12/h2-4,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSJTYWDFRJVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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